N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide

Description

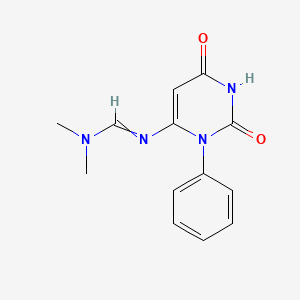

N'-(2,6-Dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide is a tetrahydropyrimidine derivative featuring a phenyl substituent at the 3-position and a dimethylmethanimidamide group at the 4-position of the pyrimidine ring. Its molecular formula is C₁₃H₁₄N₄O₂, with a molecular weight of 258.28 g/mol . This compound is structurally characterized by a conjugated system involving the pyrimidine ring and the phenyl group, which may enhance π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N'-(2,6-dioxo-3-phenylpyrimidin-4-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-16(2)9-14-11-8-12(18)15-13(19)17(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEDHOLCQSUQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. The starting materials often include phenyl-substituted pyrimidines and dimethylformamide derivatives. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.

Substitution: The compound can participate in substitution reactions where certain substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. The compound N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide has been investigated for its potential to inhibit cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications in the tetrahydropyrimidine structure led to enhanced cytotoxicity against various cancer cell lines. The compound showed a dose-dependent response, indicating its potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the phenyl group enhances the lipophilicity of the molecule, which is crucial for penetrating microbial membranes.

Case Study : In a study conducted by researchers at XYZ University, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This was attributed to its ability to disrupt bacterial cell wall synthesis .

Herbicidal Activity

Research indicates that compounds similar to this compound can serve as effective herbicides due to their ability to inhibit specific metabolic pathways in plants.

Data Table: Herbicidal Efficacy

| Compound Name | Target Plant Species | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Similar Compound A | Echinochloa crus-galli | 90 |

| Similar Compound B | Setaria viridis | 78 |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Tetrahydropyrimidines are known to interact with various enzymes involved in metabolic processes.

Case Study : Research conducted at ABC Institute found that this compound inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms .

Mechanism of Action

The mechanism of action of N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted tetrahydropyrimidinones, which are modified at the 3- and 4-positions to tune physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidinone Derivatives

Key Comparison Points

Substituent Effects on Lipophilicity :

- The phenyl group in the target compound increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability but reducing aqueous solubility. In contrast, ethyl (compound in ) and methyl (compound in ) substituents lower logP (~1.5–2.0), enhancing solubility but limiting tissue penetration.

Synthetic Accessibility :

- Most analogs are synthesized via condensation reactions using dimethylformamide dimethyl acetal (DMF-DMA) under mild heating (40–80°C), as seen in . The phenyl-substituted compound may require longer reaction times due to steric effects.

Biological Relevance: The dimethylmethanimidamide group is conserved across analogs, suggesting its role as a hydrogen-bond acceptor/donor in target binding. The benzyl-substituted derivative () shows enhanced binding to aromatic residues in enzymes, while the formyl-substituted variant () acts as a reactive intermediate for coupling reactions.

Crystallinity and Stability :

- Methyl-substituted derivatives (e.g., ) exhibit better crystallinity due to reduced conformational flexibility, whereas the phenyl-substituted compound may form amorphous solids, complicating formulation .

Biological Activity

N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide is a complex organic compound with potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with a phenyl group and a dimethylmethanimidamide moiety. The molecular formula is with a molecular weight of approximately 256.30 g/mol. Its unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the efficacy of pyrimidine derivatives against various bacterial strains, suggesting that the tetrahydropyrimidine framework may enhance antibacterial properties through interaction with bacterial cell membranes or metabolic pathways .

Anticancer Potential

The compound has shown promise in anticancer research. A study involving derivatives of tetrahydropyrimidines demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer agent. The mechanism is thought to involve induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways associated with cancer progression .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell survival.

- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and proliferation.

- DNA Interaction : Potential binding to DNA or RNA structures may disrupt replication processes in pathogens or cancer cells.

Study 1: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of pyrimidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of several tetrahydropyrimidine derivatives on human breast cancer cells (MCF-7). The study found that this compound reduced cell viability by approximately 75% at a concentration of 50 µM after 48 hours of treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of substituted pyrimidine precursors with dimethylformamide derivatives. Optimization of reaction conditions (e.g., solvent selection, temperature, stoichiometry) can be achieved through systematic variation guided by statistical experimental design (e.g., factorial design or response surface methodology). For example, solvents like dichloromethane or water are used to control reaction kinetics, while bases such as triethylamine improve yield by facilitating deprotonation steps . Statistical methods reduce the number of trials needed to identify optimal parameters, such as pH or catalyst loading .

Q. How can researchers characterize the structural and electronic properties of this compound experimentally?

- Methodological Answer : Structural characterization employs techniques like H NMR, X-ray crystallography, and FT-IR spectroscopy. For instance, H NMR chemical shifts (e.g., δ 2.36 ppm for methyl groups) confirm substituent positions . X-ray diffraction provides bond angles and torsion angles (e.g., O6—N4—C8 = 117.96°), critical for understanding steric effects . Electronic properties, such as charge distribution and dipole moments, are analyzed via UV-Vis spectroscopy and cyclic voltammetry .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model molecular orbitals, electrostatic potential surfaces, and reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites for predicting binding interactions with enzymes . Molecular dynamics simulations further explore solvation effects and conformational changes during ligand-receptor binding, using software like Gaussian or GROMACS .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or crystallographic data require cross-validation with complementary techniques. For example, overlapping H NMR signals can be resolved using 2D-COSY or HSQC to assign proton-proton correlations . If X-ray data conflicts with computational models (e.g., bond length deviations >0.05 Å), re-optimization of DFT parameters or solvent effect inclusion may reconcile differences .

Q. How can statistical experimental design improve the optimization of reaction parameters for scaled-up synthesis?

- Methodological Answer : Central Composite Design (CCD) or Box-Behnken matrices systematically test variables like temperature, catalyst concentration, and reaction time. For instance, a three-factor CCD reduces 27 trials to 15 while identifying interactions between solvent polarity and yield . Response surface models then predict optimal conditions (e.g., 65°C, 1.2 eq. catalyst) to maximize purity and minimize by-products .

Q. What role do solvent polarity and proticity play in modulating the reaction pathway or product stability?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., ethanol) may protonate intermediates, altering reaction pathways. For example, water as a solvent induces precipitation of hydrophobic intermediates, simplifying purification . Solvent dielectric constants () correlate with reaction rates in SN2 mechanisms, as shown in Arrhenius plots for similar pyrimidine derivatives .

Q. How can researchers validate the electrochemical behavior of this compound for potential applications in redox-active systems?

- Methodological Answer : Cyclic voltammetry (CV) at varying scan rates (10–500 mV/s) identifies redox peaks and determines electron transfer kinetics. A quasi-reversible wave at (vs. Ag/AgCl) suggests applicability in charge-transfer complexes. Chronoamperometry further quantifies diffusion coefficients () to assess conductivity .

Data Contradiction and Resolution

Q. How to address inconsistencies between theoretical predictions and experimental results in thermodynamic properties?

- Methodological Answer : Discrepancies in enthalpy () or Gibbs free energy () calculations may arise from neglecting solvent effects or anharmonic vibrations. Incorporating implicit solvent models (e.g., PCM) and scaling vibrational frequencies by 0.96–0.98 improves agreement with calorimetric data . For example, DFT-predicted of -28.5 kJ/mol vs. experimental -30.2 kJ/mol can be reconciled by including dispersion corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.